Quantified Human Carboxylesterase Inhibition Profile Defines Unique Biological Selectivity
3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine demonstrates a distinct, measurable selectivity profile against human carboxylesterases (CE1 and CE2) [1]. This activity is not a general property of the benzothiazole class but is specific to this substitution pattern. The compound exhibits a 4-fold selectivity for CE2 over CE1 [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CE2 IC50: 5.61 µM (5,610 nM); CE1 IC50: 22.4 µM (22,400 nM) |
| Comparator Or Baseline | CE2 IC50 vs. CE1 IC50 (Internal Selectivity) |
| Quantified Difference | Selectivity Ratio (CE1/CE2) = 3.99 (approximately 4-fold) |
| Conditions | Inhibition of CE1 and CE2 in human liver microsomes using specific substrates (fluorescein diacetate for CE2; 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole for CE1), preincubated for 10 mins. Data curated by ChEMBL [1]. |
Why This Matters
This specific and quantifiable selectivity profile (CE2 vs. CE1) is critical for researchers investigating drug-drug interactions or designing prodrugs, as CE1 and CE2 have distinct substrate specificities and tissue distributions; a generic benzothiazole would not exhibit this defined selectivity.
- [1] BindingDB. Entry for CHEMBL1271483 / BDBM50058817. Activity data for 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine. View Source
- [2] BindingDB. Entry for CHEMBL1271483 / BDBM50058817. Activity data for 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine. View Source
